![molecular formula C14H20N2O4 B2996014 1-((1-(tetrahydro-2H-pyran-4-carbonyl)azetidin-3-yl)methyl)pyrrolidine-2,5-dione CAS No. 2320861-37-6](/img/structure/B2996014.png)
1-((1-(tetrahydro-2H-pyran-4-carbonyl)azetidin-3-yl)methyl)pyrrolidine-2,5-dione
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Overview
Description
Synthesis Analysis
The compound is mainly used as an intermediate in organic synthesis and medicinal chemistry . The carbonyl group in the compound can react with Wittig reagents to prepare various poly-substituted olefin compounds . Additionally, the carbonyl group can also be reduced to a hydroxyl group by appropriate reducing agents .Molecular Structure Analysis
Spirocyclic compounds, such as this one, are characterized by having two rings sharing the same atom, the quaternary spiro carbon . The inherent rigidity of spirocyclic compounds causes a decrease in the conformational entropy penalty when it comes to an interaction between a potential bioactive spiro compound and its putative molecular target .Chemical Reactions Analysis
Spiro heterocycles such as spiro-azetidin-2-one, -pyrrolidine, -indol (one) and -pyran derivatives have been found to exhibit diversified biological and pharmacological activity in addition to their therapeutic properties . Over the years, many synthetic methodologies have been established for the construction of spirocyclic compounds .Scientific Research Applications
Synthesis of 2H-Pyrans
2H-Pyrans are structural motifs present in many natural products and are key intermediates in constructing complex molecular structures. The compound can be utilized in the synthesis of 2H-Pyrans, which are valuable in the development of pharmaceuticals and agrochemicals .
Modulation of NMDA Receptors
NMDA receptors are critical for synaptic transmission and are involved in learning and memory. Derivatives of the compound can be used to modulate these receptors, which has implications for treating neurological disorders .
Histone Deacetylase (HDAC) Inhibition
HDACs play a role in gene expression by modifying the acetylation status of histones. Compounds derived from the given chemical structure may serve as potential HDAC inhibitors, which is significant for cancer therapy and epigenetic research .
Synthesis of Heterocyclic Amino Acid Derivatives
The compound can be used to synthesize new heterocyclic amino acid derivatives. These derivatives have applications in medicinal chemistry, where they can be used to create novel drugs with improved efficacy and reduced side effects .
Pharmaceutical Drug Design
The pyrrolidine ring system is a common feature in many pharmaceuticals. Derivatives of the compound can be used in drug discovery to design new molecules with potential therapeutic applications .
Anticancer and Antimicrobial Research
The compound’s derivatives can be synthesized and tested for their anticancer and antimicrobial properties. This is crucial for developing new treatments against resistant strains of bacteria and cancer cells .
Mechanism of Action
While the exact mechanism of action for this compound is not specified in the search results, it’s worth noting that spirocyclic compounds are considered spiro heterocyclic if the spiro atom or any atom in either ring are not carbon atoms . Spiro heteroatoms such as nitrogen, oxygen, or sulfur connecting the rings have been commonly observed .
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-[[1-(oxane-4-carbonyl)azetidin-3-yl]methyl]pyrrolidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4/c17-12-1-2-13(18)16(12)9-10-7-15(8-10)14(19)11-3-5-20-6-4-11/h10-11H,1-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJQAUUITJFSHNE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(=O)N2CC(C2)CN3C(=O)CCC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-((1-(tetrahydro-2H-pyran-4-carbonyl)azetidin-3-yl)methyl)pyrrolidine-2,5-dione |
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